molecular formula C9H15N3O3 B14371714 2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one CAS No. 90769-09-8

2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one

Katalognummer: B14371714
CAS-Nummer: 90769-09-8
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: ZSFWKKWHJBHSTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one is a chemical compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxyl and amino groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one typically involves the reaction of 2,6-dimethylpyrimidin-4-one with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one is unique due to the presence of both hydroxyl and amino groups, which provide versatility in chemical reactions and applications. Its ability to interact with various molecular targets makes it valuable in different fields of research and industry.

Eigenschaften

CAS-Nummer

90769-09-8

Molekularformel

C9H15N3O3

Molekulargewicht

213.23 g/mol

IUPAC-Name

2-[bis(2-hydroxyethyl)amino]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H15N3O3/c1-7-6-8(15)11-9(10-7)12(2-4-13)3-5-14/h6,13-14H,2-5H2,1H3,(H,10,11,15)

InChI-Schlüssel

ZSFWKKWHJBHSTP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)NC(=N1)N(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.